molecular formula C23H23N5O2S B2876212 1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide CAS No. 1251601-78-1

1-{5-[(cyclopentylcarbonyl)amino]pyridin-2-yl}-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide

Cat. No. B2876212
CAS RN: 1251601-78-1
M. Wt: 433.53
InChI Key: XMELFMUXANRITK-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a pyridine ring, a piperidine ring, a carboxamide group, and a tetrahydrofuran ring. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the cyclic groups and the sp3 hybridized carbon atoms in the piperidine and tetrahydrofuran rings .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the carboxamide group could participate in acid-base reactions, and the pyridine and piperidine rings might undergo electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would be influenced by the strength of the intermolecular forces between its molecules .

Scientific Research Applications

Antiviral and Antimicrobial Activities

Compounds with the [1,2,4]triazolo[4,3-a]quinoxaline moiety have been studied for their potential antiviral and antimicrobial properties. The presence of a triazole ring is known to enhance the activity against pathogenic organisms . For instance, derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising results in inhibiting the growth of certain viruses and bacteria, making them valuable for developing new antimicrobial agents .

Anticancer Research

The triazole ring system is also being explored for its anticancer properties. Some derivatives have been found to exhibit selectivity against cancer cell lines, indicating potential use in cancer therapy . The ability to design molecules that can selectively target cancer cells without affecting healthy cells is crucial for the development of effective cancer treatments.

Enzyme Inhibition

Triazole derivatives are known to inhibit various enzymes that are critical for the survival of pathogenic microorganisms and cancer cells. For example, they can inhibit the enzyme CHK1, which is involved in DNA damage repair. Inhibiting CHK1 can potentiate the effects of DNA-damaging chemotherapy, making triazole derivatives valuable in cancer research .

Pharmacological Potentials

The triazole nucleus is a common structural component in many drugs due to its ability to bind with a variety of enzymes and receptors. This property makes it a versatile moiety for developing new pharmaceuticals with a range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, and antiviral effects .

Chemical Synthesis and Drug Design

The chemical structure of triazole-containing compounds allows for chemodivergent synthesis, which is a method that can yield multiple products from a single set of starting materials under different reaction conditions. This property is particularly useful in drug design and discovery, where a variety of analogs can be synthesized and screened for biological activity .

Molecular Modeling and Drug Optimization

The structural complexity of triazole derivatives makes them suitable candidates for molecular modeling studies. These studies can help in understanding the interaction between the drug and its target, leading to the optimization of drug properties such as potency, selectivity, and pharmacokinetics .

Safety And Hazards

The safety and hazards of this compound would depend on its specific biological activity. Many compounds with similar structures are used as pharmaceuticals, so they could potentially have therapeutic effects at low doses but be toxic at higher doses .

Future Directions

Future research on this compound could involve further exploration of its synthesis, investigation of its mechanism of action, and testing of its biological activity. It could also involve the development of analogs with improved properties or reduced side effects .

properties

IUPAC Name

2-[8-(2,4-dimethylphenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-15-4-7-18(8-5-15)13-25-20(29)14-28-23(30)27-11-10-24-22(21(27)26-28)31-19-9-6-16(2)12-17(19)3/h4-12H,13-14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMELFMUXANRITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[(4-methylphenyl)methyl]acetamide

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